Ethyl ethyldimethyl-9-octadecenylammonium sulphate
CAS No.: 3006-12-0
Cat. No.: VC17011915
Molecular Formula: C24H51NO4S
Molecular Weight: 449.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3006-12-0 |
|---|---|
| Molecular Formula | C24H51NO4S |
| Molecular Weight | 449.7 g/mol |
| IUPAC Name | ethyl-[(E)-icos-11-en-3-yl]-dimethylazanium;hydrogen sulfate |
| Standard InChI | InChI=1S/C24H50N.H2O4S/c1-6-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(7-2)25(4,5)8-3;1-5(2,3)4/h15-16,24H,6-14,17-23H2,1-5H3;(H2,1,2,3,4)/q+1;/p-1/b16-15+; |
| Standard InChI Key | VUCAZDVZGSRDTJ-GEEYTBSJSA-M |
| Isomeric SMILES | CCCCCCCC/C=C/CCCCCCCC(CC)[N+](C)(C)CC.OS(=O)(=O)[O-] |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(CC)[N+](C)(C)CC.OS(=O)(=O)[O-] |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Ethyl ethyldimethyl-9-octadecenylammonium sulphate features a quaternary ammonium center bonded to three alkyl groups: two ethyl groups, one dimethyl group, and a long-chain 9-octadecenyl group () with a cis-configured double bond . The sulphate anion () serves as the counterion, enhancing water solubility compared to halide analogs like ethyldimethyl-9-octadecenylammonium bromide . The compound’s SMILES representation is:
.
Physicochemical Properties
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 449.73104 g/mol | |
| CAS Number | 3006-12-0 | |
| EINECS Number | 221-107-0 |
The compound’s amphiphilic nature arises from the octadecenyl chain (hydrophobic) and the quaternary ammonium-sulphate complex (hydrophilic), enabling micelle formation in aqueous solutions .
Synthesis and Manufacturing
Synthetic Pathways
While detailed synthetic protocols are proprietary, general quaternary ammonium synthesis principles apply:
-
Amine Alkylation: Ethyldimethylamine reacts with 9-octadecenyl bromide under basic conditions to form the quaternary ammonium bromide intermediate .
-
Ion Exchange: The bromide ion is replaced with ethyl sulphate via metathesis, typically using silver sulphate or ion-exchange resins .
Reaction conditions (e.g., temperature, solvent polarity) critically influence yield and purity. Industrial-scale production often employs continuous-flow reactors to optimize efficiency .
Functional Applications
Surfactant and Emulsification
The compound’s dual solubility profile makes it effective in:
-
Cosmetics: Stabilizing oil-in-water emulsions in creams and lotions .
-
Pharmaceuticals: Enhancing drug solubility in topical formulations .
Comparative analysis with analogs reveals superior emulsifying capacity due to the unsaturated octadecenyl chain, which reduces crystalline packing and improves interfacial activity .
Antimicrobial Activity
Quaternary ammonium compounds (QACs) broadly exhibit bactericidal and virucidal properties. Ethyl ethyldimethyl-9-octadecenylammonium sulphate disrupts microbial cell membranes via electrostatic interactions with phospholipids, though specific efficacy data remain scarce .
Comparative Analysis with Structural Analogs
| Compound | Key Features | Applications |
|---|---|---|
| Benzalkonium Chloride | Benzyl group enhances antimicrobial action | Disinfectants, preservatives |
| Cetyltrimethylammonium Bromide | C16 chain optimizes foaming | Hair conditioners, detergents |
| Ethyl Ethyldimethyl-9-Octadecenylammonium Sulphate | Unsaturated C18 chain improves emulsification | Cosmetics, pharmaceuticals |
The unsaturated octadecenyl chain in the subject compound confers flexibility, enhancing interfacial activity compared to saturated-chain QACs .
Future Research Directions
-
Toxicological Profiling: Chronic exposure studies in model organisms.
-
Biodegradability: Development of greener synthetic routes to reduce environmental persistence.
-
Drug Delivery: Exploration as a nanocarrier for hydrophobic therapeutics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume